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7-(Trifluoromethoxy)isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. Characterized by the presence of a trifluoromethoxy group at the 7-position of the isoquinolinone ring, this compound exhibits unique chemical and physical properties. Isoquinolinones are known for their diverse applications in medicinal chemistry, organic synthesis, and material science due to their ability to interact with various biological targets and their structural versatility .
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions often utilize aryliodonium salts or alkyl halides under appropriate catalytic conditions.
The biological activity of 7-(trifluoromethoxy)isoquinolin-1(2H)-one is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration. This compound has been shown to modulate enzyme activity, inhibit protein-protein interactions, and influence signal transduction pathways, which may lead to therapeutic effects in various diseases .
Several synthetic routes have been developed for 7-(trifluoromethoxy)isoquinolin-1(2H)-one:
These methods can be optimized for high yield and purity, often employing continuous flow reactors for industrial applications.
7-(Trifluoromethoxy)isoquinolin-1(2H)-one has several applications:
Interaction studies of 7-(trifluoromethoxy)isoquinolin-1(2H)-one focus on its binding affinity to various enzymes and receptors. Research indicates that the trifluoromethoxy group significantly influences molecular interactions, enhancing binding strength and specificity compared to similar compounds. These studies are vital for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 7-(trifluoromethoxy)isoquinolin-1(2H)-one:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Isoquinolin-1(2H)-one | Lacks trifluoromethyl group | Different reactivity profile |
| 6-Methylisoquinolin-1(2H)-one | Contains a methyl group | Variations in lipophilicity and biological activity |
| 6-Chloroisoquinolin-1(2H)-one | Contains a chlorine atom | Affects electronic properties and reactivity |
The presence of the trifluoromethoxy group in 7-(trifluoromethoxy)isoquinolin-1(2H)-one imparts distinct characteristics such as increased metabolic stability and enhanced biological activity compared to its analogs. This uniqueness makes it particularly valuable in both scientific research and industrial applications .
Isoquinolinone derivatives, including 7-(trifluoromethoxy)isoquinolin-1(2H)-one, are bicyclic systems comprising a benzene ring fused to a pyridone moiety. The ketone group at the 1-position introduces hydrogen-bonding capability and planar rigidity, which are critical for molecular recognition in biological systems. Synthetic routes to such compounds often involve cyclization strategies, such as the use of N-bromosuccinimide (NBS) for bromination followed by Suzuki-Miyaura cross-coupling to install aromatic substituents. For example, intermediate 1(2H)-isoquinolones are synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of 7-(trifluoromethyl)isoquinolin-1(2H)-one.
The planar geometry of the isoquinolinone core enhances π-π stacking interactions with aromatic residues in protein binding pockets, a feature exploited in drug design. Substituents at the 4-, 6-, and 7-positions modulate solubility and steric bulk, with electron-donating groups (e.g., methoxy) improving metabolic stability compared to electron-withdrawing groups (e.g., carboxyl).
The synthesis of 7-(trifluoromethoxy)isoquinolin-1(2H)-one represents a significant challenge in modern organic chemistry due to the unique combination of the isoquinoline scaffold and the trifluoromethoxy functional group. This compound requires sophisticated synthetic approaches that can effectively introduce the highly electronegative trifluoromethoxy group while maintaining the integrity of the heterocyclic core structure.
Traditional nucleophilic substitution methodologies for trifluoromethoxylation rely on the direct displacement of suitable leaving groups by trifluoromethoxide anions or their synthetic equivalents. The synthesis of 7-(trifluoromethoxy)isoquinolin-1(2H)-one through conventional nucleophilic approaches typically involves the use of pre-functionalized isoquinoline derivatives bearing appropriate leaving groups at the 7-position [1] [2].
The classical approach employs 2,4-dinitro-trifluoromethoxybenzene as a trifluoromethoxylating reagent under mild metal-free conditions [2]. This methodology demonstrates remarkable efficiency in nucleophilic substitution reactions with various leaving groups, including direct dehydroxytrifluoromethoxylation processes. The reaction proceeds through a mechanistic pathway that involves the formation of trifluoromethoxide anion in situ, which subsequently attacks the electrophilic carbon center bearing the leaving group [2].
A comprehensive mechanistic study has revealed that only three distinct reaction conditions are required depending on the reactivity of the starting substrates [2]. The optimization of these traditional approaches has led to the development of protocols that can accommodate different leaving groups while maintaining high selectivity for the desired trifluoromethoxylated product.
Table 1: Traditional Nucleophilic Substitution Conditions for Trifluoromethoxylation
| Reagent System | Temperature (°C) | Solvent | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|---|
| 2,4-Dinitro-trifluoromethoxybenzene/Base | 25-80 | Dimethylformamide | 2-12 | 45-85 |
| Trifluoromethyl Arylsulfonate/Fluoride | 50-100 | Acetonitrile | 4-24 | 30-70 |
| O-Trifluoromethyl-benzaldoximes | 70-90 | Dimethylacetamide | 6-18 | 49-98 |
The use of O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents represents a significant advancement in traditional nucleophilic approaches [1]. These reagents demonstrate exceptional thermal stability and can release trifluoromethoxide species in the presence of a base under mild reaction conditions. The broad scope and excellent functional group compatibility make this approach particularly valuable for the late-stage trifluoromethoxylation of complex isoquinoline derivatives [1].
Contemporary synthetic strategies for 7-(trifluoromethoxy)isoquinolin-1(2H)-one preparation increasingly rely on transition metal-catalyzed methodologies that offer enhanced selectivity and functional group tolerance. These approaches have revolutionized the field by enabling direct trifluoromethoxylation under mild conditions with improved regioselectivity [3] [4] [5].
Palladium-catalyzed trifluoromethoxylation represents one of the most significant breakthroughs in this area [3] [4]. The development of high-valent palladium centers has enabled successful transfer of the trifluoromethoxy group from the metal center to organic substrates through reductive elimination processes. This methodology represents the first example of a catalytic trifluoromethoxylation reaction where the trifluoromethoxy group transfer is facilitated by palladium centers [3].
The rhodium-catalyzed synthesis of isoquinoline derivatives has been extensively developed for constructing substituted isoquinoline frameworks [6] [7]. Rhodium-catalyzed oxidative coupling reactions between internal alkynes and aryl aldimines provide efficient access to 3,4-disubstituted isoquinolines with excellent regioselectivity [6]. The mechanism involves carbon-nitrogen bond formation through reductive elimination of rhodium species, offering a powerful tool for isoquinoline construction [6].
Table 2: Transition Metal-Catalyzed Trifluoromethoxylation Systems
| Catalyst System | Co-catalyst/Additive | Reaction Conditions | Substrate Scope | Typical Yields (%) |
|---|---|---|---|---|
| Palladium(II)/Benzoquinone | Cesium Trifluoromethoxide | 80°C, Acetonitrile | Allylic substrates | 43-78 |
| Rhodium(III)/Copper(I) | 1,8-Diazabicyclo[5.4.0]-7-undecene | 40°C, Acetonitrile | Aryl halides | 35-85 |
| Palladium(0)/Phosphine | Trimethylsilyl Trifluoromethane | 110°C, Dioxane | Vinyl sulfonates | 45-92 |
The copper-catalyzed approach utilizing trifluoromethyl arylsulfonate as a readily available reagent has shown exceptional promise [3]. This methodology circumvents the typical issues associated with trifluoromethoxide anion instability by generating highly reactive electrophilic species in situ. The reaction proceeds through nucleophilic attack by trifluoromethoxide on the activated substrate, enabling trifluoromethoxylation of a wide range of aromatic and heteroaromatic compounds [3].
The palladium-catalyzed decarbonylative trifluoromethylation using trifluoroacetic esters demonstrates an alternative approach for introducing trifluoromethyl groups [8]. This methodology employs a four-step catalytic cycle involving oxidative addition, carbon monoxide deinsertion, transmetalation, and reductive elimination steps. The use of appropriate phosphine ligands enables these transformations to proceed under mild conditions below 100°C [8].
Solid-phase synthesis methodologies offer distinct advantages for the preparation of 7-(trifluoromethoxy)isoquinolin-1(2H)-one, particularly in terms of product purity and ease of purification. These approaches have been developed to address the challenges associated with solution-phase synthesis, including product isolation and purification difficulties [9] [10] [11].
The solid-phase synthesis of isoquinoline derivatives typically employs resin-bound precursors that can undergo cyclization reactions to form the desired heterocyclic products [9] [10]. The intramolecular N-acyliminium Pictet-Spengler reaction has been successfully implemented on solid supports to generate tetrahydroisoquinoline derivatives with excellent stereoselectivity [9]. This approach provides strict control over stereochemistry, yielding single stereoisomers in the crude products [9].
Table 3: Solid-Phase Synthesis Parameters for Isoquinoline Derivatives
| Resin Type | Coupling Conditions | Cyclization Method | Cleavage Conditions | Purity (%) |
|---|---|---|---|---|
| Wang Resin | 4 h, 25°C, Dimethylformamide | Pictet-Spengler, 90°C | Trifluoroacetic acid, 2 h | >95 |
| Rink Amide Resin | 12 h, 60°C, N-Methyl-2-pyrrolidone | Bischler-Napieralski, 120°C | Hydrogen fluoride, 1 h | >90 |
| Merrifield Resin | 6 h, 40°C, Dichloromethane | Thermal cyclization, 150°C | Sodium methoxide, 3 h | >85 |
The development of automated solid-phase synthesis platforms has enabled push-button synthesis of complex heterocyclic compounds [11]. These systems merge solid-phase synthesis with continuous-flow operation, allowing for multistep syntheses with minimal operator intervention. The automated approach has been successfully demonstrated for the synthesis of pharmaceutical compounds with isolated yields exceeding 65% after continuous execution periods of 32 hours [11].
Solid-phase methodologies for fluorinated heterocycle synthesis have been specifically developed to address the unique challenges posed by fluorine-containing building blocks [12]. The synthesis of fluorinated sulfur heterocycles through cycloaddition reactions on solid supports demonstrates the versatility of this approach for preparing fluorinated compounds [12]. The use of properly designed fluorine-containing components enables the construction of fluorinated heterocycles through cycloaddition steps or subsequent transformations of initially obtained cycloadducts [12].
The parallel synthesis approach combining both solid-phase and solution-phase methodologies has proven particularly effective for isoquinoline derivatives [10]. The key reaction involves the formation of N-acyliminium ion intermediates that undergo Pictet-Spengler condensation to yield the desired products in yields exceeding 80% [10]. This dual-phase approach provides flexibility in reaction optimization while maintaining the advantages of solid-phase purification [10].
Continuous flow reactor technology has emerged as a powerful tool for optimizing the synthesis of 7-(trifluoromethoxy)isoquinolin-1(2H)-one, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [13] [14] [15].
The implementation of photocatalytic trifluoromethoxylation under continuous-flow conditions represents a significant advancement in synthetic methodology [13] [15]. This approach has demonstrated the ability to reduce residence times by up to 16-fold compared to batch procedures while achieving similar or higher yields [13] [15]. The enhanced light penetration and improved mixing characteristics inherent to microreactor technology enable more efficient photochemical transformations [13] [15].
Table 4: Continuous Flow Reactor Optimization Parameters
| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 0.1 | 30 | 80 | 1.0 | 75 | 92 |
| 0.5 | 6 | 100 | 2.5 | 85 | 88 |
| 1.0 | 3 | 120 | 5.0 | 92 | 85 |
| 2.0 | 1.5 | 140 | 7.5 | 88 | 80 |
The copper-catalyzed trifluoromethylation of heterocyclic compounds has been successfully adapted to continuous flow conditions [14] [16]. This methodology demonstrates exceptional efficiency with reaction times reduced to minutes rather than hours required in batch processes. The flow system enables precise temperature control and efficient heat dissipation, critical factors for managing the exothermic nature of trifluoromethylation reactions [14] [16].
Computational fluid dynamics modeling has been employed to optimize reactor design parameters for enhanced mixing and particle separation performance [17]. The optimization of baffle distances and angles within continuous flow reactors has shown significant impact on fluid behavior and overall reactor performance. Studies indicate that baffle distances of 40 millimeters and baffle angles of 60 degrees provide optimal hydrodynamic characteristics [17].
The development of specialized reactor configurations for handling fluorinated gas reagents has enabled the safe scale-up of trifluoromethylation processes [18]. Continuous flow methods offer key enabling technologies for managing the challenges associated with low-pressure gas reservoirs and potential extreme exotherms. The enhanced liquid-gas mixing capabilities and improved heat dissipation characteristics of flow reactors make them particularly suitable for these transformations [18].
Design of experiment strategies have been implemented to systematically optimize continuous flow processes for fluorinated compound synthesis [18]. These approaches enable the identification of statistically significant variables affecting reaction outcomes while minimizing the number of required experiments. The optimization process has resulted in improved production rates, better control of exothermic reactions, and significant reductions in solvent and reagent consumption [18].
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 7-(trifluoromethoxy)isoquinolin-1(2H)-one. Based on structural analyses of closely related trifluoromethoxy-substituted isoquinolinones, the compound is expected to crystallize in the monoclinic crystal system with space group P21/c [1] [2]. This space group is particularly common among isoquinolinone derivatives due to favorable intermolecular hydrogen bonding patterns.
The unit cell parameters for similar trifluoromethoxy isoquinolinones typically exhibit dimensions of a = 11.8-12.5 Å, b = 11.0-11.5 Å, c = 11.6-12.0 Å, with a characteristic monoclinic angle β = 115.0-116.0° [2]. The unit cell volume ranges from 1380-1420 ų with Z = 4, indicating four molecules per unit cell. Crystal structure refinements generally achieve R-factors between 0.08-0.12, demonstrating good to moderate structural quality [1] [2].
| Parameter | Typical Values | Reference Compounds |
|---|---|---|
| Crystal System | Monoclinic | Similar fluorinated isoquinolinones |
| Space Group | P21/c | P21/c typical for isoquinolinones |
| Unit Cell a (Å) | 11.8-12.5 | Based on trifluoromethyl analogues |
| Unit Cell b (Å) | 11.0-11.5 | Based on trifluoromethyl analogues |
| Unit Cell c (Å) | 11.6-12.0 | Based on trifluoromethyl analogues |
| Unit Cell β (°) | 115.0-116.0 | Characteristic of monoclinic system |
| Unit Cell Volume (ų) | 1380-1420 | Calculated from unit cell parameters |
| Z | 4 | Four molecules per unit cell |
| Temperature (K) | 273-296 | Room temperature collection |
| R-factor | 0.08-0.12 | Good to moderate refinement |
The molecular geometry exhibits a nearly planar isoquinolinone core with the trifluoromethoxy substituent positioned at the 7-position. The C-O-CF₃ bond angle typically measures approximately 116-118°, while the dihedral angle between the trifluoromethoxy group and the isoquinolinone plane ranges from 10-25° [3] [4]. This slight deviation from planarity arises from steric interactions between the bulky trifluoromethoxy group and adjacent aromatic hydrogen atoms.
Crystal packing analysis reveals the formation of characteristic hydrogen-bonded dimers through N-H···O=C intermolecular interactions, with typical N···O distances of 2.85-2.95 Å [5]. These dimeric units are further stabilized by weaker C-H···F interactions involving the trifluoromethoxy fluorine atoms, creating extended two-dimensional networks in the crystal lattice. The trifluoromethoxy groups adopt staggered conformations to minimize steric repulsion, contributing to the overall crystal stability [1] [2].
Multinuclear NMR spectroscopy provides comprehensive structural characterization of 7-(trifluoromethoxy)isoquinolin-1(2H)-one through analysis of proton, carbon, and fluorine nuclear environments. The spectroscopic signatures are distinctive and diagnostic for this substitution pattern.
Proton NMR Spectral Assignments
The ¹H NMR spectrum exhibits characteristic resonances that reflect the electronic environment of the isoquinolinone framework. The lactam N-H proton appears as a broad singlet at δ 11.5-12.0 ppm, consistent with the deshielding effect of the adjacent carbonyl group [6] [4]. The aromatic region displays well-resolved multiplets corresponding to the substituted benzene ring. The H-4 proton, ortho to the carbonyl group, resonates downfield at δ 8.1-8.5 ppm as a doublet (J = 8-9 Hz) [3] [4]. The H-3 proton appears upfield at δ 6.8-7.2 ppm, also as a doublet with similar coupling constant, reflecting its position between the electron-donating nitrogen and electron-withdrawing carbonyl. The remaining aromatic protons (H-5, H-6, H-8) resonate as multiplets in the δ 7.3-7.8 ppm region [4].
Carbon-13 NMR Spectral Assignments
The ¹³C NMR spectrum provides detailed information about the carbon framework and the influence of the trifluoromethoxy substituent. The carbonyl carbon (C-1) appears characteristically downfield at δ 162-165 ppm [3] [6]. The carbon bearing the trifluoromethoxy group (C-7) exhibits a significant downfield shift to δ 148-152 ppm due to the electron-withdrawing nature of the substituent [4]. The trifluoromethoxy carbon itself resonates as a characteristic quartet at δ 120.5 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF = 257 Hz) [7] [8]. The remaining aromatic carbons appear in the typical aromatic region (δ 120-140 ppm) with fine structure reflecting the asymmetric substitution pattern [6].
Fluorine-19 NMR Spectral Assignments
The ¹⁹F NMR spectrum displays a sharp singlet at δ -58.2 to -59.5 ppm, characteristic of trifluoromethoxy groups attached to aromatic systems [9] [7]. This chemical shift is diagnostic for the OCF₃ functionality and distinguishes it from trifluoromethyl groups (CF₃), which typically appear at δ -62 to -65 ppm. The singlet nature of the signal confirms the equivalence of all three fluorine atoms due to rapid rotation around the C-OCF₃ bond at room temperature [7] [10].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity/Coupling |
|---|---|---|---|
| ¹H NMR | NH proton | 11.5-12.0 | br s |
| ¹H NMR | Aromatic H-3 | 6.8-7.2 | d, J = 8-9 Hz |
| ¹H NMR | Aromatic H-4 | 8.1-8.5 | d, J = 8-9 Hz |
| ¹³C NMR | C=O carbonyl | 162-165 | s |
| ¹³C NMR | C-OCF₃ carbon | 148-152 | s |
| ¹³C NMR | OCF₃ carbon | 120.5 (q, J = 257 Hz) | q, ¹JCF = 257 Hz |
| ¹⁹F NMR | OCF₃ fluorines | -58.2 to -59.5 | s |
High-resolution mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation pathways of 7-(trifluoromethoxy)isoquinolin-1(2H)-one. The molecular ion peak appears at m/z 229 [M]⁺ with moderate intensity (45-60% relative abundance), confirming the molecular formula C₁₀H₆F₃NO₂ [11] [12].
Primary Fragmentation Pathways
The fragmentation pattern is dominated by the facile loss of fluorine-containing fragments, characteristic of trifluoromethoxy-substituted compounds. The base peak typically occurs at m/z 69, corresponding to the trifluoromethyl cation [CF₃]⁺, formed through rearrangement and elimination processes [11] [13]. This fragment represents the most stable charged species in the mass spectrum and serves as a diagnostic marker for trifluoromethoxy-containing compounds.
A significant fragmentation pathway involves the loss of the entire trifluoromethoxy group, yielding the fragment ion at m/z 153 [M-OCF₃]⁺ with high relative intensity (40-55%) [11]. This elimination occurs through heterolytic cleavage of the C-OCF₃ bond, facilitated by the electron-withdrawing nature of the trifluoromethoxy group. The resulting carbocation is stabilized by the extended aromatic system of the isoquinolinone framework.
Secondary Fragmentation Processes
Sequential fragmentation processes lead to the formation of multiple characteristic ions. The loss of a single fluorine atom from the molecular ion produces the fragment at m/z 210 [M-F]⁺ (15-25% relative intensity), followed by additional HF eliminations yielding m/z 181 [M-HF-F]⁺ [12] [13]. The loss of the formyl group (CHO) from the lactam ring generates the fragment at m/z 200 [M-CHO]⁺ (20-30% relative intensity), representing ring-opening followed by carbon monoxide elimination.
The isoquinoline fragment ion at m/z 104 [C₇H₄N]⁺ (25-35% relative intensity) forms through extensive fragmentation involving loss of the trifluoromethoxy group and subsequent ring contraction [12]. Complex rearrangement processes also produce the fragment at m/z 132 [M-CHO-CF₂]⁺ through sequential elimination of formyl and difluorocarbene units.
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|
| 229 [M]⁺ | 45-60 | Molecular ion peak |
| 210 [M-F]⁺ | 15-25 | Loss of fluorine atom |
| 200 [M-CHO]⁺ | 20-30 | Loss of formyl group |
| 181 [M-HF-F]⁺ | 10-18 | Sequential HF and F loss |
| 160 [M-CF₃]⁺ | 35-45 | Loss of trifluoromethyl radical |
| 153 [M-OCF₃]⁺ | 40-55 | Loss of trifluoromethoxy group |
| 132 [M-CHO-CF₂]⁺ | 8-15 | Complex rearrangement |
| 104 [C₇H₄N]⁺ | 25-35 | Isoquinoline fragment |
| 69 [CF₃]⁺ | 80-100 | Trifluoromethyl cation |
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed insights into the conformational preferences and molecular dynamics of 7-(trifluoromethoxy)isoquinolin-1(2H)-one. The vibrational spectrum exhibits characteristic absorption bands that are diagnostic for both the isoquinolinone framework and the trifluoromethoxy substituent.
Characteristic Vibrational Modes
The most prominent vibrational feature appears in the carbonyl stretching region at 1660-1680 cm⁻¹, characteristic of the lactam C=O functionality [14] [15]. This frequency is typical for six-membered lactam rings and reflects the conjugation with the aromatic system. The N-H stretching vibration occurs at 3180-3220 cm⁻¹ as a medium-to-strong absorption, confirming the presence of the secondary amide group [16].
The trifluoromethoxy group contributes several distinctive vibrational modes that serve as fingerprint bands for this functional group. The antisymmetric CF₃ stretching mode appears as a very strong absorption at 1160-1180 cm⁻¹, while the symmetric CF₃ stretch occurs at 1100-1120 cm⁻¹ [17] [18]. These frequencies are characteristic of CF₃ groups bonded to oxygen atoms and differ from those observed for CF₃ groups directly attached to carbon or other heteroatoms.
Conformational Analysis
The C-O-CF₃ stretching vibration at 1260-1280 cm⁻¹ provides information about the conformational preferences of the trifluoromethoxy group [17] [19]. The frequency and intensity of this band are sensitive to the dihedral angle between the CF₃ group and the aromatic ring, allowing for conformational analysis. Density functional theory calculations suggest that the most stable conformation features a dihedral angle of approximately 15-20° between the OCF₃ group and the isoquinolinone plane [20] [21].
The CF₃ deformation mode at 520-540 cm⁻¹ and the CF₃ rocking mode at 280-320 cm⁻¹ are additional diagnostic bands for the trifluoromethoxy functionality [17] [18]. These low-frequency modes are particularly useful for distinguishing between different conformational isomers and for monitoring temperature-dependent conformational changes.
Aromatic Ring Vibrations
The aromatic C=C stretching vibrations appear at 1580-1620 cm⁻¹ with medium-weak intensity, characteristic of substituted benzene rings [16]. The aromatic C-H stretching modes occur in the 3050-3080 cm⁻¹ region with weak-to-medium intensity. The ring breathing vibration at 1000-1020 cm⁻¹ provides information about the overall aromatic ring geometry and substitution pattern [21].
Out-of-plane C-H bending vibrations appear as strong absorptions at 800-850 cm⁻¹, characteristic of the specific substitution pattern on the benzene ring. The C-N stretching mode of the isoquinoline system occurs at 1310-1330 cm⁻¹ with medium-to-strong intensity, reflecting the aromatic character of the nitrogen-containing heterocycle [14].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment Notes |
|---|---|---|---|
| N-H stretch | 3180-3220 | medium-strong | Lactam N-H stretching |
| C=O stretch | 1660-1680 | very strong | Characteristic carbonyl frequency |
| C-O-CF₃ stretch | 1260-1280 | strong | C-O bond to trifluoromethoxy |
| CF₃ antisymmetric stretch | 1160-1180 | very strong | Characteristic of CF₃ groups |
| CF₃ symmetric stretch | 1100-1120 | strong | Characteristic of CF₃ groups |
| C-N stretch | 1310-1330 | medium-strong | Isoquinoline C-N stretch |
| Ring breathing | 1000-1020 | medium | Aromatic ring vibration |
| CF₃ deformation | 520-540 | medium | CF₃ bending mode |
| Out-of-plane C-H bend | 800-850 | strong | Aromatic out-of-plane bending |
| CF₃ rocking | 280-320 | weak-medium | CF₃ group rocking motion |